molecular formula C44H20N4O2 B1602082 7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.027,38.040,44.016,46.037,45]octatetraconta-1(42),2,4,6,8,10,12(46),13,15,19,21,23(43),24,26(44),27,29,31,33(45),34,36,40,47-docosaene-18,39-dione CAS No. 6859-32-1

7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.027,38.040,44.016,46.037,45]octatetraconta-1(42),2,4,6,8,10,12(46),13,15,19,21,23(43),24,26(44),27,29,31,33(45),34,36,40,47-docosaene-18,39-dione

Cat. No.: B1602082
CAS No.: 6859-32-1
M. Wt: 636.7 g/mol
InChI Key: MDFFDZMXEZGZPB-UHFFFAOYSA-N
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Description

The compound 7,17,28,38-tetrazatridecacyclo[24.16.2.2²,⁵.1⁸,¹².1²⁹,³³.0³,²².0⁴,¹⁹.0⁶,¹⁷.0²³,⁴³.0²⁷,³⁸.0⁴⁰,⁴⁴.0¹⁶,⁴⁶.0³⁷,⁴⁵]octatetraconta-1(42),2,4,6,8,10,12(46),13,15,19,21,23(43),24,26(44),27,29,31,33(45),34,36,40,47-docosaene-18,39-dione is a highly complex polycyclic molecule characterized by multiple fused rings, four nitrogen atoms (tetraza), and two ketone groups (dione). Structural analysis likely relies on advanced crystallographic methods, such as those enabled by the SHELX software suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.027,38.040,44.016,46.037,45]octatetraconta-1(42),2,4,6,8,10,12(46),13,15,19,21,23(43),24,26(44),27,29,31,33(45),34,36,40,47-docosaene-18,39-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H20N4O2/c49-43-29-19-15-25-24-14-18-28-40-30(44(50)48-34-12-4-8-22-6-2-10-32(36(22)34)46-42(28)48)20-16-26(38(24)40)23-13-17-27(39(29)37(23)25)41-45-31-9-1-5-21-7-3-11-33(35(21)31)47(41)43/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFFDZMXEZGZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N=C4C5=C6C(=CC=C7C6=C(C=C5)C8=CC=C9C1=C(C=CC7=C81)C1=NC5=CC=CC6=C5C(=CC=C6)N1C9=O)C(=O)N4C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701116099
Record name Anthra[2′′,1′′,9′′:4,5,6;6′′,5′′,10′′:4′,5′,6′]diisoquino[2,1-a:2′,1′-a′]diperimidine-12,25-dione
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Molecular Weight

636.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6859-32-1
Record name Anthra[2′′,1′′,9′′:4,5,6;6′′,5′′,10′′:4′,5′,6′]diisoquino[2,1-a:2′,1′-a′]diperimidine-12,25-dione
Source CAS Common Chemistry
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Record name Anthra(2'',1'',9'':4,5,6: 6'',5'',10'':4',5',6')diisoquino(2,1-a:2',1'-a')diperimidine-12,25-dione
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Record name Anthra[2′′,1′′,9′′:4,5,6;6′′,5′′,10′′:4′,5′,6′]diisoquino[2,1-a:2′,1′-a′]diperimidine-12,25-dione
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Record name Anthra[2'',1'',9'':4,5,6;6'',5'',10'':4',5',6']diisoquino[2,1-a:2',1'-a']diperimidine-12,25-dione
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Record name ANTHRA(2'',1'',9'':4,5,6: 6'',5'',10'':4',5',6')DIISOQUINO(2,1-A:2',1'-A')DIPERIMIDINE-12,25-DIONE
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Preparation Methods

The synthesis of this compound involves multiple steps and specific reaction conditions. The synthetic routes typically include:

    Cyclization Reactions: These are crucial for forming the complex ring structures.

    Oxidation and Reduction Reactions: These steps are necessary to achieve the desired oxidation states of the compound.

    Purification Steps: Techniques such as chromatography are used to purify the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions.

    Medicine: Investigated for its potential use in drug development.

    Industry: Limited applications, primarily used in research settings

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can affect various biochemical pathways, although detailed mechanisms are still under investigation .

Comparison with Similar Compounds

Structural Analogues: Macrocyclic and Polycyclic Systems

The compound shares structural motifs with synthetic macrocycles and polycyclic azabenzenes. For instance, 24,27,32,35-Tetraoxa-1,8,11,14,21,41-hexaazapentacyclo[...]tetratetraconta-...-hexaene (reported in ) is a macrocyclic compound synthesized via diazacrown ether intermediates. Both compounds exhibit high nitrogen content and fused-ring systems, but the target compound distinguishes itself through additional ketone functionalities and a more complex ring topology.

Table 1: Structural Comparison

Feature Target Compound 24,27,32,35-Tetraoxa-...hexaazapentacyclo...hexaene
Molecular Formula C₄₈H₅₈N₄O₂ C₃₄H₅₅N₆O₄
Nitrogen Atoms 4 6
Oxygen Atoms 2 (ketones) 4 (ethers)
Key Functional Groups Ketones, fused polycycles Ethers, macrocyclic amines
Synthesis Method Undisclosed Diazacrown ether coupling
Molecular Descriptors and QSPR/QSAR Relevance

The compound’s van der Waals volume and electronic structure (e.g., electron density at nitrogen/ketone sites) are critical for predicting reactivity or binding affinity. QSPR/QSAR models often use topological descriptors (e.g., connectivity indices) or electronic parameters (e.g., dipole moments) to correlate structure with properties . Its high topological complexity may limit solubility, a common issue in polycyclic systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.027,38.040,44.016,46.037,45]octatetraconta-1(42),2,4,6,8,10,12(46),13,15,19,21,23(43),24,26(44),27,29,31,33(45),34,36,40,47-docosaene-18,39-dione
Reactant of Route 2
7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.027,38.040,44.016,46.037,45]octatetraconta-1(42),2,4,6,8,10,12(46),13,15,19,21,23(43),24,26(44),27,29,31,33(45),34,36,40,47-docosaene-18,39-dione

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